(4S)-1-Boc-4-bromo-D-proline methyl ester
CAS No.: 147266-93-1
Cat. No.: VC8242154
Molecular Formula: C11H18BrNO4
Molecular Weight: 308.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147266-93-1 |
|---|---|
| Molecular Formula | C11H18BrNO4 |
| Molecular Weight | 308.17 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4S)-4-bromopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 |
| Standard InChI Key | TXQUSDPQTQXELO-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)Br |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is 1-tert-butyl 2-methyl (2R,4S)-4-bromopyrrolidine-1,2-dicarboxylate . This nomenclature reflects its bicyclic ester structure, where the tert-butoxycarbonyl (Boc) group protects the nitrogen at position 1, while a methyl ester occupies position 2. The stereochemical descriptors (2R,4S) denote the absolute configuration of the pyrrolidine ring, with bromine occupying the 4S position. This chirality is critical for its role in enantioselective synthesis, as the spatial arrangement of substituents influences reactivity and downstream biological activity .
Molecular Data and Registry Information
Key identifiers for (4S)-1-Boc-4-bromo-D-proline methyl ester include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 147266-93-1 | |
| Molecular Formula | ||
| Molecular Weight | 308.17 g/mol | |
| PubChem Compound ID | 58564423 | |
| MFCD Number | MFCD22418460 |
The canonical SMILES representation, , encodes the connectivity and stereochemistry, while the InChIKey provides a unique digital fingerprint for database searches .
Synthetic Methodology and Optimization
Stepwise Synthesis Overview
The synthesis of (4S)-1-Boc-4-bromo-D-proline methyl ester typically proceeds through a sequence of protection, functionalization, and esterification steps :
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Boc Protection of D-Proline:
D-Proline undergoes nitrogen protection using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine. This step ensures chemoselective reactivity at the carboxylic acid and secondary amine sites. -
Bromination at C4:
The Boc-protected intermediate is subjected to electrophilic bromination. Reaction conditions often involve (NBS) in a polar aprotic solvent like dichloromethane, with precise temperature control (-10°C to 0°C) to minimize side reactions. -
Methyl Esterification:
The carboxylic acid at position 2 is activated (e.g., via thionyl chloride) and treated with methanol to yield the methyl ester. Alternative methods employ trimethylsilyl diazomethane for milder conditions .
Critical Process Parameters
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Temperature Control: Bromination requires subambient temperatures to prevent radical side reactions and epimerization.
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Solvent Selection: Tetrahydrofuran (THF) and dichloromethane are preferred for their ability to dissolve both polar intermediates and brominating agents .
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Purification: Column chromatography on silica gel with ethyl acetate/hexane gradients achieves >95% purity, as verified by Combi-Blocks .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits moderate solubility in chlorinated solvents (e.g., 25 mg/mL in dichloromethane) but limited aqueous solubility (<0.1 mg/mL) . The calculated partition coefficient () of 2.1 suggests moderate lipophilicity, facilitating its use in organic-phase reactions .
Thermal Stability
Differential scanning calorimetry (DSC) data indicate a decomposition onset at 148°C, with the Boc group undergoing retro-ene elimination above this threshold. Storage recommendations specify -20°C under inert atmosphere to prevent hydrolytic degradation of the ester functionalities .
Applications in Organic Synthesis and Drug Discovery
Peptidomimetic Scaffolds
Recent Advancements and Research Trends (2023–2025)
Continuous Flow Synthesis
Recent patents describe microreactor-based synthesis achieving 85% yield in 15 minutes residence time, a significant improvement over batch processes .
Photoredox Functionalization
Visible-light-mediated C–Br bond activation enables grafting of fluorinated groups without premetallation, expanding the compound’s utility in PET tracer synthesis .
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